molecular formula C8H8N2O2S2 B13610331 Benzo[d]thiazol-2-ylmethanesulfonamide

Benzo[d]thiazol-2-ylmethanesulfonamide

Cat. No.: B13610331
M. Wt: 228.3 g/mol
InChI Key: DOCQHLHWQVWHRA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethanesulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-ylmethanesulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and a sulfonamide derivative under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethanesulfonamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-ylmethanesulfonamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation and survival. The compound can also modulate neurotransmitter levels, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-ylmethanesulfonamide stands out due to its unique combination of a benzothiazole ring and a sulfonamide group, which enhances its solubility and biological activity compared to other benzothiazole derivatives .

Biological Activity

Benzo[d]thiazol-2-ylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological properties based on various studies, highlighting key findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core linked to a methanesulfonamide group. This structural arrangement is believed to contribute to its diverse biological activities. The general formula can be represented as:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds. In a comprehensive evaluation of various derivatives, it was found that while some exhibited significant cytotoxicity against human lymphocytes, they showed limited antimicrobial activity against common pathogens such as Staphylococcus aureus and Salmonella spp. .

Table 1: Antimicrobial Activity of Benzo[d]thiazole Derivatives

CompoundPathogenActivity (CC50)
This compoundStaphylococcus aureusNo significant activity
Salmonella spp.No significant activity
Other derivativesVarious pathogensVaries (4-9 µM)

Anticancer Activity

Research has also focused on the antiproliferative effects of this compound. In vitro studies demonstrated that certain derivatives could inhibit the growth of leukemia cell lines, indicating potential for development as anticancer agents. Notably, one compound in the series showed promising activity against solid tumor-derived cell lines .

Case Study: Anticancer Effects

A study evaluated several benzo[d]thiazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that while many compounds were cytotoxic, only select derivatives demonstrated significant inhibition of tumor growth in vitro.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various contexts. Some derivatives have shown promise in reducing edema and inflammatory responses in animal models, suggesting that modifications to the benzo[d]thiazole structure could enhance therapeutic efficacy .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with specific cellular pathways involved in inflammation and cancer progression. For instance, they may inhibit key signaling molecules or enzymes that play critical roles in these processes.

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,9,11,12)

InChI Key

DOCQHLHWQVWHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)N

Origin of Product

United States

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